Cas no 1804222-93-2 (1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene)
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene
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- Inchi: 1S/C10H9ClF3IS/c11-6-2-3-7-8(15)4-1-5-9(7)16-10(12,13)14/h1,4-5H,2-3,6H2
- InChI Key: UVOAKVAHRZLFCW-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1CCCCl)SC(F)(F)F
Computed Properties
- Exact Mass: 379.91103 g/mol
- Monoisotopic Mass: 379.91103 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 25.3
- Molecular Weight: 380.60
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013034333-250mg |
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene |
1804222-93-2 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A013034333-500mg |
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene |
1804222-93-2 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A013034333-1g |
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene |
1804222-93-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene
Chemical Profile of 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene (CAS No. 1804222-93-2)
1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene, identified by its CAS number 1804222-93-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene core substituted with a 3-chloropropyl group, an iodo atom, and a trifluoromethylthio moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural configuration of 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene contributes to its reactivity and potential applications. The presence of the iodo substituent at the 2-position of the benzene ring enhances its utility as a coupling partner in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the trifluoromethylthio group introduces electronic and steric effects that can modulate the biological activity of derivatives, making this compound a promising scaffold for medicinal chemistry investigations.
In recent years, the pharmaceutical industry has shown increasing interest in compounds containing trifluoromethylthio groups due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The incorporation of such groups into bioactive molecules often leads to enhanced efficacy and reduced side effects. Consequently, 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene has been explored as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases.
One notable area where this compound has found utility is in the development of anticancer agents. Researchers have leveraged its structural features to design molecules that interact with specific targets involved in tumor growth and progression. For instance, derivatives of 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene have been investigated for their potential to inhibit kinases and other enzymes overexpressed in cancer cells. The combination of the 3-chloropropyl group and the electron-withdrawing nature of the trifluoromethylthio moiety allows for fine-tuning of the molecule's properties to achieve optimal biological activity.
Furthermore, the chemical versatility of 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene has led to its application in materials science. The compound's ability to undergo selective functionalization makes it a valuable building block for synthesizing advanced materials with tailored properties. For example, researchers have utilized this intermediate to create polymers and coatings with enhanced thermal stability and mechanical strength. The unique electronic characteristics introduced by the iodo and trifluoromethylthio groups also make it suitable for developing organic electronic components, such as light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-functionalized benzene derivatives followed by nucleophilic substitution or metal-catalyzed cross-coupling processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
Recent studies have also highlighted the importance of green chemistry principles in the synthesis of complex organic molecules like 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene. Researchers are increasingly focusing on developing environmentally friendly synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with broader industry trends toward sustainable chemical manufacturing practices.
The biological evaluation of derivatives derived from 1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene has revealed promising results in various preclinical models. Compounds incorporating this scaffold have demonstrated inhibitory activity against enzymes involved in inflammation, pain signaling, and neurodegenerative diseases. The ability to modify different parts of the molecule allows for rapid optimization of potency and selectivity, facilitating the discovery of novel therapeutic candidates.
In conclusion,1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene (CAS No. 1804222-93-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new synthetic strategies and biological functions,1-(3-Chloropropyl)-2-iodo-6-(trifluoromethylthio)benzene is poised to remain a cornerstone intermediate in these fields.
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